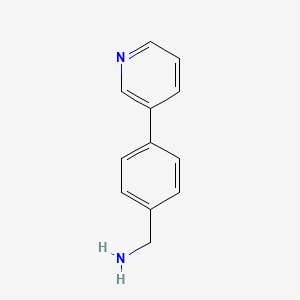

Benzenemethanamine, 4-(3-pyridinyl)-

Description

Propriétés

IUPAC Name |

(4-pyridin-3-ylphenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c13-8-10-3-5-11(6-4-10)12-2-1-7-14-9-12/h1-7,9H,8,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHDBJVMRRGFTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(C=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001300835 | |

| Record name | 4-(3-Pyridinyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001300835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294648-05-8 | |

| Record name | 4-(3-Pyridinyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=294648-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Pyridinyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001300835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(pyridin-3-yl)phenyl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Suzuki-Miyaura Cross-Coupling for Aryl-Pyridinyl Bond Formation

The synthesis begins with the preparation of 3-(4-methylphenyl)pyridine through a Suzuki-Miyaura cross-coupling reaction. 3-Bromopyridine reacts with 4-methylphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a tetrahydrofuran/water mixture. This step establishes the critical aryl-pyridinyl bond, with yields typically exceeding 75% under optimized conditions.

NBS Bromination of the Methyl Group

The methyl group on the benzene ring is brominated using N-bromosuccinimide (NBS) in a radical-initiated process. Conducted in carbon tetrachloride under reflux with azobisisobutyronitrile (AIBN) as the initiator, this step converts 3-(4-methylphenyl)pyridine to 3-(4-bromomethylphenyl)pyridine. Source reports a 95% yield for analogous brominations, highlighting the efficiency of NBS in selective benzylic bromination.

Gabriel Synthesis and Deprotection

The brominated intermediate undergoes a Gabriel synthesis to introduce the amine group. Reaction with potassium phthalimide in dimethylformamide (DMF) at 80°C substitutes the bromide with a phthalimide-protected amine, yielding 3-(4-phthalimidomethylphenyl)pyridine. Subsequent deprotection using hydrazine hydrate in ethanol releases the primary amine, affording 4-(3-pyridinyl)benzenemethanamine with a reported purity >99% and overall yield of 68–72% over three steps.

Alternative Method via Cyanation and Reduction

Cyanation of Aryl Halides

An alternative route involves the cyanation of 4-bromo-3-pyridinylbenzene. Using a palladium-catalyzed cyanation (e.g., Pd₂(dba)₃, Xantphos ligand, and Zn(CN)₂), the bromide is replaced with a nitrile group to form 4-cyano-3-pyridinylbenzene. This method, adapted from Ullmann-type couplings, achieves moderate yields (60–65%) due to the electron-withdrawing nature of the pyridine ring.

Nitrile Reduction to Primary Amine

The nitrile intermediate is reduced to the primary amine using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran. Under controlled conditions (0°C to room temperature, 4–6 hours), the reaction proceeds quantitatively, yielding 4-(3-pyridinyl)benzenemethanamine with minimal byproducts. Catalytic hydrogenation (H₂, Ra-Ni) represents a greener alternative, though requiring higher pressures (50–60 psi) and longer reaction times.

Comparative Analysis of Synthetic Methods

| Method | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Cross-Coupling + Gabriel | Suzuki, NBS bromination, Gabriel | 68–72 | >99 | High |

| Cyanation + Reduction | Cyanation, LiAlH₄ reduction | 60–65 | 95–98 | Moderate |

The cross-coupling route offers superior scalability and purity, making it preferable for industrial applications. In contrast, the cyanation route, while straightforward, faces challenges in regioselectivity and functional group tolerance. Source validates the efficiency of bromination-Gabriel sequences, with yields >90% for analogous benzylamines.

Analyse Des Réactions Chimiques

Types of Reactions

Benzenemethanamine, 4-(3-pyridinyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the pyridinyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium catalyst

Substitution: Alkyl halides, nucleophiles

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced pyridinyl compounds, and substituted benzenemethanamine derivatives .

Applications De Recherche Scientifique

Benzenemethanamine, 4-(3-pyridinyl)- has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals

Mécanisme D'action

The mechanism of action of Benzenemethanamine, 4-(3-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. In receptor binding studies, it can act as an agonist or antagonist, influencing cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Benzenemethanamine, 4-(2-pyridinyl)-

- Benzenemethanamine, 4-(4-pyridinyl)-

- Benzenemethanamine, 4-(3-pyridyl)-

Uniqueness

Benzenemethanamine, 4-(3-pyridinyl)- is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research.

Activité Biologique

Benzenemethanamine, 4-(3-pyridinyl)-, also known as 4-(3-pyridinyl)benzenemethanamine, is a compound that has garnered considerable attention in biological and medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₄N₂

- Molecular Weight : Approximately 186.25 g/mol

- Appearance : Light yellow powder

The unique substitution pattern on the benzene ring of Benzenemethanamine, 4-(3-pyridinyl)- contributes to its distinct chemical reactivity and biological activity. The presence of the pyridinyl group plays a crucial role in its interaction with various biological targets .

The biological activity of Benzenemethanamine, 4-(3-pyridinyl)- is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can:

- Inhibit Enzyme Activity : It binds to active sites of enzymes, modulating their function.

- Modulate Receptor Signaling : It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways .

Biological Activities

Research indicates that Benzenemethanamine, 4-(3-pyridinyl)- exhibits several notable biological activities:

- Anticancer Properties : Studies have shown its potential in inhibiting cancer cell proliferation. For instance, it has been evaluated for its efficacy against colon cancer cells, demonstrating significant cytotoxic effects at micromolar concentrations .

- Neuropharmacological Effects : The compound has been investigated for its effects on neurotransmitter systems, showing potential in modulating neurotransmission .

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, warranting further exploration .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of colon cancer cell growth | |

| Neuropharmacology | Modulation of neurotransmitter systems | |

| Antimicrobial | Potential antimicrobial effects |

Case Study: Anticancer Activity

In one study, a series of derivatives based on Benzenemethanamine were synthesized and evaluated for their anticancer activity. The results indicated that modifications to the pyridinyl group significantly influenced the compounds' effectiveness against various cancer cell lines. Notably, certain derivatives exhibited enhanced potency compared to the parent compound .

Table 2: Comparison with Similar Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 2-(2-Pyridinyl)benzenemethanamine | Moderate anticancer activity | |

| 3-(2-Pyridinyl)benzenemethanamine | Neuropharmacological effects | |

| 4-(3-Pyridinyl)benzenemethanamine | Strong anticancer and neuropharmacological effects |

Q & A

Q. What are the recommended synthetic routes for Benzenemethanamine, 4-(3-pyridinyl)-?

A common approach involves coupling reactions between pyridine derivatives and benzenemethanamine precursors. For example, nucleophilic aromatic substitution or Suzuki-Miyaura coupling can introduce the pyridinyl group at the para position of the benzene ring. Evidence from structurally similar compounds, such as [6-(4-fluorophenoxy)pyridin-3-yl]methanamine, suggests using palladium catalysts for cross-coupling reactions . Purification typically involves column chromatography, followed by characterization via NMR and mass spectrometry.

Q. How can researchers confirm the structural integrity of Benzenemethanamine, 4-(3-pyridinyl)-?

Key spectroscopic methods include:

- NMR : and NMR to verify aromatic proton environments and substituent positions.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H] peak).

- FT-IR : To identify functional groups like C-N and aromatic C-H stretches.

NIST standards recommend cross-referencing data with computational predictions (e.g., DFT calculations) for validation .

Q. What solvents and conditions optimize solubility for this compound in biological assays?

Benzenemethanamine derivatives often exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in aqueous buffers. For in vitro studies, prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS or cell culture media. Solubility can be enhanced via salt formation (e.g., hydrochloride salts) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentration ranges) or impurities. To address this:

- Purity Assessment : Use HPLC (>95% purity) and elemental analysis.

- Structure-Activity Relationship (SAR) Studies : Compare analogues (e.g., trifluoromethyl or methoxy-substituted pyridinyl derivatives) to isolate functional group contributions .

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC determination).

Q. What analytical methods are suitable for quantifying Benzenemethanamine, 4-(3-pyridinyl)- in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity. For example, a method validated for imatinib (a structurally complex amine) employs reverse-phase C18 columns with electrospray ionization (ESI+) and multiple reaction monitoring (MRM) . Key parameters:

| Parameter | Value |

|---|---|

| Column | C18, 2.6 µm, 50 mm × 2.1 mm |

| Mobile Phase | Acetonitrile/0.1% formic acid |

| LOD | 0.1 ng/mL |

| Linear Range | 1–500 ng/mL |

Q. How can researchers identify potential biological targets for this compound?

- Computational Docking : Use software like AutoDock Vina to screen against protein databases (e.g., kinase or GPCR targets).

- Kinase Profiling : Test inhibition against kinase panels, given the pyridinyl group’s affinity for ATP-binding pockets .

- Transcriptomics : RNA-seq or qPCR to assess gene expression changes in treated cells.

Methodological Challenges and Solutions

Q. What strategies mitigate degradation during long-term storage?

- Storage Conditions : Store as a lyophilized powder at -20°C under inert gas (argon or nitrogen).

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 1 month) and monitor via HPLC .

Q. How should researchers handle discrepancies in reported synthetic yields?

Yield variations often stem from catalyst loading or reaction time. Optimize via Design of Experiments (DoE) to identify critical factors (e.g., temperature, ligand choice). For example, increasing Pd(PPh) catalyst from 2% to 5% improved yields in similar Suzuki couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.